8-Chloro-tetrahydroisoquinoline-7-sulfonamide
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Overview
Description
8-Chloro-tetrahydroisoquinoline-7-sulfonamide is a chemical compound with the molecular formula C9H11ClN2O2S. It is a derivative of tetrahydroisoquinoline, which is a bicyclic compound consisting of a benzene ring fused to a piperidine ring. The presence of a chlorine atom at the 8th position and a sulfonamide group at the 7th position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 8-Chloro-tetrahydroisoquinoline-7-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with tetrahydroisoquinoline as the starting material.
Chlorination: The 8th position of the tetrahydroisoquinoline ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated intermediate is then reacted with a sulfonamide derivative, such as sulfonyl chloride, under basic conditions to introduce the sulfonamide group at the 7th position.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
8-Chloro-tetrahydroisoquinoline-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-tetrahydroisoquinoline-7-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 8-Chloro-tetrahydroisoquinoline-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorine atom may also contribute to binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
8-Chloro-tetrahydroisoquinoline-7-sulfonamide can be compared with other similar compounds, such as:
Tetrahydroisoquinoline: Lacks the chlorine and sulfonamide groups, making it less reactive and less biologically active.
8-Chloro-tetrahydroisoquinoline: Contains the chlorine atom but lacks the sulfonamide group, resulting in different chemical and biological properties.
Tetrahydroisoquinoline-7-sulfonamide: Contains the sulfonamide group but lacks the chlorine atom, leading to variations in reactivity and biological activity.
The presence of both the chlorine and sulfonamide groups in this compound makes it unique and valuable for various research applications.
Properties
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-9-7-5-12-4-3-6(7)1-2-8(9)15(11,13)14/h1-2,12H,3-5H2,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUSRHFVPLVPCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Cl)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230911 |
Source
|
Record name | 8-Chloro-tetrahydroisoquinoline-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81134-73-8 |
Source
|
Record name | 8-Chloro-tetrahydroisoquinoline-7-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081134738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-tetrahydroisoquinoline-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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